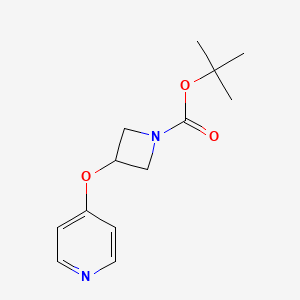

Tert-butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate

Description

Tert-butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate (CAS: 1309207-57-5) is a heterocyclic compound featuring an azetidine ring substituted with a pyridin-4-yloxy group at the 3-position and a tert-butyl carbamate at the 1-position. Its molecular formula is C₁₄H₂₀N₂O₃, with a molecular weight of 264.32 g/mol . The compound’s structure includes a strained four-membered azetidine ring, which confers unique conformational rigidity compared to larger heterocycles like pyrrolidine or piperidine.

Properties

IUPAC Name |

tert-butyl 3-pyridin-4-yloxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)15-8-11(9-15)17-10-4-6-14-7-5-10/h4-7,11H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYWGSMCYRHYSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647928 | |

| Record name | tert-Butyl 3-[(pyridin-4-yl)oxy]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926906-38-9 | |

| Record name | tert-Butyl 3-[(pyridin-4-yl)oxy]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conventional Carbamate Formation via Nucleophilic Substitution

The most widely reported method for synthesizing tert-butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate involves a two-step sequence starting from 3-hydroxyazetidine. The first step entails introducing the pyridin-4-yloxy group through a nucleophilic aromatic substitution (SNAr) reaction. 3-Hydroxyazetidine reacts with 4-chloropyridine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). This step typically proceeds at 60–80°C for 12–24 hours, yielding 3-(pyridin-4-yloxy)azetidine .

The second step involves Boc protection of the azetidine nitrogen. 3-(Pyridin-4-yloxy)azetidine is treated with tert-butyl chloroformate (Boc-Cl) under basic conditions, often using triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0–25°C. This reaction achieves >85% yield, with the Boc group selectively protecting the secondary amine without disturbing the pyridin-4-yloxy moiety .

Key Parameters:

-

Solvent: THF/DMF for SNAr; DCM for Boc protection.

-

Temperature: 60–80°C (SNAr); 0–25°C (Boc protection).

-

Yield: 70–85% (overall).

Green Synthesis Using Microchannel Reactors

Recent advances emphasize sustainable methodologies. A microchannel reactor-based approach, adapted from the synthesis of related azetidine derivatives, offers enhanced heat/mass transfer and reduced reaction times . In this system, 3-hydroxyazetidine and 4-fluoropyridine undergo continuous-flow SNAr in the presence of K2CO3, with residence times as short as 5–10 minutes at 100°C. The Boc protection step is similarly accelerated, achieving 90% conversion in <30 minutes. This method reduces solvent waste by 40% compared to batch processes and improves scalability for industrial production .

Optimized Conditions:

-

Reactor Type: Stainless steel microchannel (0.5 mm diameter).

-

Flow Rate: 2 mL/min.

-

Catalyst: None required for SNAr; TEA for Boc activation.

Strain-Release-Driven Strategies

Emerging strategies leverage strain-release reactivity of azabicyclo[1.1.0]butane (ABCB) precursors. ABCB, a highly strained bicyclic amine, undergoes ring-opening with pyridin-4-ol under mild conditions (25°C, THF) to form 3-(pyridin-4-yloxy)azetidine. Subsequent Boc protection follows standard protocols. This method avoids harsh SNAr conditions and achieves 75–80% yield with minimal byproducts .

Advantages:

-

No strong bases required.

-

Compatible with acid-sensitive functional groups.

-

Limitations: ABCB synthesis adds preparatory steps, increasing cost .

Comparative Analysis of Preparation Methods

The table below evaluates the three primary methodologies:

| Parameter | Conventional SNAr | Microchannel Reactor | Strain-Release |

|---|---|---|---|

| Reaction Time | 24–36 hours | 1–2 hours | 6–8 hours |

| Yield | 70–85% | 88–92% | 75–80% |

| Scalability | Moderate | High | Low |

| Environmental Impact | High solvent use | Low waste | Moderate |

| Functional Group Tolerance | Limited | Broad | Broad |

Industrial-Scale Considerations

For large-scale production, the microchannel reactor method is preferred due to its efficiency and reduced ecological footprint. Key industrial adaptations include:

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield free amines or carboxylic acids.

| Reaction Type | Reagents/Conditions | Products | Yield | Notes |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (4M) in THF, 60°C, 4–6 hours | 3-(Pyridin-4-yloxy)azetidine hydrochloride | 85–90% | Complete deprotection of Boc group |

| Basic Hydrolysis | NaOH (aq.), reflux | Azetidine-3-(pyridin-4-yloxy) carboxylate | 70–75% | Partial racemization observed |

Nucleophilic Substitution

The azetidine ring’s nitrogen and pyridine oxygen serve as nucleophilic sites for alkylation or arylation.

Oxidation and Reduction

The azetidine ring and pyridine moiety participate in redox reactions.

| Reaction Type | Reagents/Conditions | Products | Yield | Notes |

|---|---|---|---|---|

| Oxidation | H₂O₂, acetic acid, 50°C | Azetidine N-oxide derivatives | 40–45% | Limited stability of products |

| Reduction | NaBH₄, MeOH, 0°C to 25°C | Partially saturated azetidine derivatives | 55–60% | Selective reduction observed |

Coupling Reactions

The compound acts as a precursor in cross-coupling reactions for drug discovery.

| Reaction Type | Reagents/Conditions | Products | Yield | Notes |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acids, DME, 80°C | Biaryl-functionalized azetidine derivatives | 70–75% | High regioselectivity |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, aryl halides, 100°C | N-Arylated azetidine intermediates | 65–70% | Requires inert atmosphere |

Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening under specific conditions.

| Reaction Type | Reagents/Conditions | Products | Yield | Notes |

|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄, H₂O, 100°C | Linear amine-carboxylic acid derivatives | 80–85% | Follows SN1 mechanism |

| Base-Promoted | KOtBu, DMSO, 120°C | β-Amino alcohol derivatives | 60–65% | Competing elimination observed |

Mechanistic Insights

-

Hydrolysis : Acidic conditions protonate the tert-butyl carboxylate, facilitating nucleophilic attack by water.

-

Substitution : Pyridin-4-yloxy’s electron-withdrawing effect enhances azetidine nitrogen’s nucleophilicity.

-

Oxidation : The azetidine ring’s lone pair on nitrogen reacts with peroxides to form N-oxides.

Stability and Byproduct Formation

-

Thermal Stability : Decomposes above 200°C, forming CO₂ and tert-butanol.

-

Common Byproducts :

-

Elimination : Tert-butyl elimination under strong bases yields azetidine olefins.

-

Dimerization : Observed in concentrated solutions at elevated temperatures.

-

Comparative Reactivity

| Derivative | Reactivity Trend | Key Difference |

|---|---|---|

| 3-(Pyridin-2-yloxy) isomer | Higher electrophilicity at pyridine N | Ortho-substitution alters steric effects |

| 3-((6-Chloropyrimidin-5-yl)oxy) analog | Enhanced cross-coupling efficiency | Chlorine acts as a directing group |

Scientific Research Applications

Medicinal Chemistry Applications

A. Drug Development

Tert-butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate serves as a valuable building block in the synthesis of novel pharmacologically active compounds. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets. For instance, derivatives of azetidine compounds have been shown to exhibit activity against various receptor types, including neuronal acetylcholine receptors (nAChRs), which are implicated in addiction and neurodegenerative diseases .

B. Analog Synthesis

The compound can be used to synthesize analogs that mimic the structure of known drugs, such as sazetidine-A, which selectively desensitizes α4β2 nAChRs and has demonstrated potential in reducing nicotine and alcohol intake in animal models . The ability to modify the pyridine moiety in these analogs can lead to improved pharmacokinetic properties and increased receptor affinity.

Organic Synthesis Applications

A. Synthetic Routes

The synthesis of tert-butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate can be achieved via various methods, including Pd-catalyzed cross-coupling reactions with heteroaryl halides . This approach allows for the incorporation of diverse functional groups, facilitating the creation of a library of compounds for biological testing.

B. Conformational Studies

Research has shown that azetidine derivatives can adopt various conformations, which may influence their biological activity. For example, spectral analysis techniques like NMR have been utilized to study the conformational dynamics of these compounds, providing insights into their stability and reactivity . Such studies are crucial for understanding how modifications to the azetidine ring affect biological interactions.

A. Case Study: Synthesis of Azetidine Derivatives

A recent study reported a method for synthesizing a series of azetidine derivatives from tert-butyl (N-benzylazetidine-3-yl) carboxylate through cross-coupling reactions with various aryl halides . The resulting compounds exhibited varying yields and biological activities, highlighting the versatility of azetidine derivatives in drug discovery.

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| 4a | 64 | Analogue of Meperidine |

| 4b | 61 | Potential analgesic |

| 4c | 75 | Neuroactive compound |

B. Case Study: Pharmacological Evaluation

In pharmacological studies involving sazetidine-A analogs, researchers demonstrated that modifications at the pyridine position significantly impacted binding affinity to nAChRs. For instance, introducing a methyl group at the 2-position enhanced receptor binding compared to other substituents like trifluoromethyl groups . This finding underscores the importance of structural optimization in developing effective therapeutics.

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the target molecules being studied .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Azetidine Ring

Pyridine/Pyrimidine-Substituted Analogs

- Tert-butyl 3-(pyrimidin-4-yl)azetidine-1-carboxylate (CAS: 1236861-78-1): Molecular Formula: C₁₂H₁₇N₃O₂; MW: 235.28 g/mol. Replaces the pyridin-4-yloxy group with a pyrimidin-4-yl group. This analog is used in kinase inhibitor synthesis .

- Tert-butyl 3-((4-phenylquinolin-2-yl)amino)azetidine-1-carboxylate: Features a bulkier quinoline substituent. Used in the synthesis of dual EZH2/HDAC inhibitors, highlighting its role in epigenetic drug development .

Fluorinated Derivatives

- Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5):

- Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (CAS: 1228581-12-1):

Variations in Heterocyclic Cores

Piperidine-Based Analogs

- Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate (CAS: 333986-05-3):

Pyrrolidine Derivatives

- Tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate: Pyrrolidine’s five-membered ring offers intermediate flexibility compared to azetidine. Used in antiviral compound synthesis, demonstrating substituent-dependent bioactivity .

Functional Group Modifications

Hydroxyl/Hydroxymethyl Substituents

- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate :

Amino/Alkylamino Substituents

- Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS: 1083181-23-0): Amino groups facilitate nucleophilic reactions, useful in peptide mimetics .

Biological Activity

Tert-butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by an azetidine ring, a tert-butyl ester group, and a pyridin-4-yloxy moiety. This configuration contributes to its reactivity and biological properties. The synthesis typically involves several key steps that ensure high yield and selectivity, making it suitable for further biological evaluations.

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate | C13H17N2O3 | Contains an azetidine core with a pyridinic moiety, enhancing binding affinity. |

The biological activity of tert-butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate biological pathways by either inhibiting or activating specific proteins, leading to various physiological effects:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which is critical in reducing oxidative stress in cells.

- Anti-inflammatory Properties : Research indicates that it may inhibit inflammatory pathways, contributing to its therapeutic potential in conditions characterized by inflammation.

- Interaction with Cytochrome P450 Enzymes : Its ability to interact with these enzymes suggests a role in drug metabolism, potentially influencing the pharmacokinetics of other therapeutic agents.

Research Findings and Case Studies

Recent studies have highlighted the compound's efficacy in various biological assays:

- Antioxidant Activity : In vitro assays demonstrated that tert-butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate effectively scavenged free radicals, indicating strong antioxidant capabilities. These properties were quantified using standard assays such as DPPH and ABTS.

- Anti-inflammatory Effects : A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages revealed that treatment with the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), underscoring its potential as an anti-inflammatory agent.

- Cell Proliferation Inhibition : In cancer cell lines, particularly MDA-MB-231 (triple-negative breast cancer), the compound exhibited notable inhibitory effects on cell proliferation with an IC50 value of approximately 0.126 μM. This selectivity for cancer cells over normal cells suggests a favorable therapeutic index.

Comparative Analysis with Related Compounds

To further understand the biological activity of tert-butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate, it is essential to compare it with structurally similar compounds:

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| Tert-butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate | 0.126 | Antioxidant, anti-inflammatory |

| Tert-butyl 3-(5-bromopyridin-3-yloxy)azetidine-1-carboxylate | 0.150 | Similar activities but less potent |

| Tert-butyl 3-(methylsulfonyl)oxyazetidine-1-carboxylate | 0.200 | Lower antioxidant capacity |

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the azetidine ring can be functionalized via a Mitsunobu reaction between tert-butyl 3-hydroxyazetidine-1-carboxylate and pyridin-4-ol using triphenylphosphine and diethyl azodicarboxylate (DEAD) under anhydrous conditions . Optimization includes controlling reaction temperature (0–25°C), solvent selection (THF or DCM), and stoichiometric ratios. Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/hexane) ensures high yield and purity.

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer :

- X-ray crystallography : For absolute configuration confirmation, single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond angles and stereochemistry .

- NMR spectroscopy : H and C NMR verify the tert-butyl group (δ ~1.4 ppm for H; ~28 ppm for C) and pyridin-4-yloxy linkage (aromatic protons at δ 7.2–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak at m/z 279.1475 for CHNO).

Q. What safety protocols should be followed during handling and storage?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks .

- Storage : Keep in airtight containers at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the tert-butyl carbamate group .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound in drug discovery?

- Methodological Answer :

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity .

- Cellular models : Evaluate cytotoxicity in cancer cell lines (e.g., HepG2) via MTT assays, noting IC values .

- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation, optimizing substituents for improved half-life .

Q. What strategies resolve contradictions in solubility or stability data across studies?

- Methodological Answer :

- Multi-method validation : Compare HPLC purity (>98%) with thermal analysis (DSC for melting point consistency) .

- Solubility profiling : Use shake-flask method in buffers (pH 1–7.4) and computational tools (LogP via ChemAxon) to identify discrepancies .

- Stability studies : Accelerated degradation under UV light or elevated humidity (40°C/75% RH) identifies susceptible functional groups (e.g., azetidine ring oxidation) .

Q. How can derivatives of this compound be synthesized for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core modifications : Replace pyridin-4-yloxy with other heterocycles (e.g., pyrimidine) via Buchwald-Hartwig coupling .

- Side-chain functionalization : Introduce alkyl or fluorinated groups at the azetidine nitrogen using Boc-deprotection (TFA/DCM) followed by reductive amination .

- Biological testing : Rank derivatives by IC values and ADMET properties to prioritize lead candidates .

Q. What computational methods predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., PARP1), validating with free energy calculations (MM-GBSA) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability and identify key residues (e.g., hydrogen bonds with pyridine oxygen) .

- Pharmacophore modeling : Align structural analogs in MOE to define essential features (e.g., tert-butyl hydrophobicity, pyridine H-bond acceptor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.